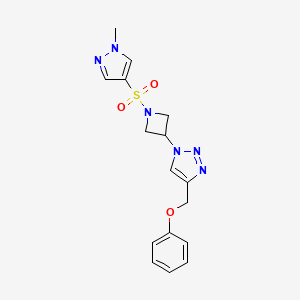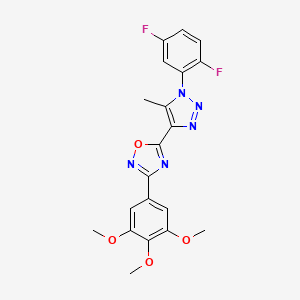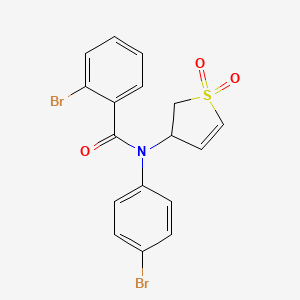
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. Some of these include:
1. Further exploration of its mechanism of action and identification of its molecular targets.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential as a therapeutic agent in other diseases such as neurodegenerative disorders and viral infections.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties for the development of safe and effective dosage forms.
5. Exploration of its potential as a diagnostic tool for the detection and monitoring of certain diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action and biochemical and physiological effects are still being explored, and there is a need for further research to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves a multi-step procedure. The starting material for the synthesis is 4-bromoaniline, which is subjected to a series of reactions such as bromination, acylation, and cyclization to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Eigenschaften
IUPAC Name |
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO3S/c18-12-5-7-13(8-6-12)20(14-9-10-24(22,23)11-14)17(21)15-3-1-2-4-16(15)19/h1-10,14H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBDPTGHBXLPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

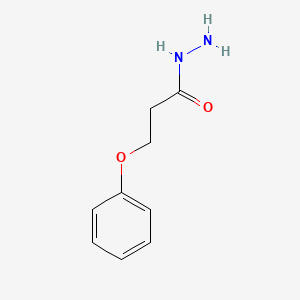
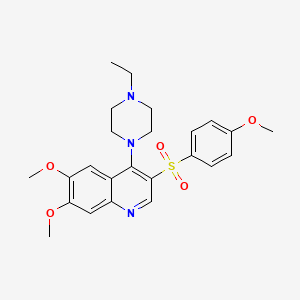
![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B3014610.png)

![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)
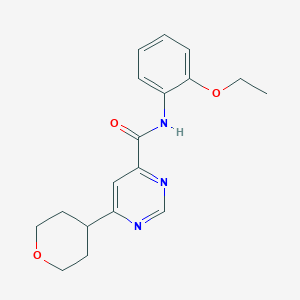
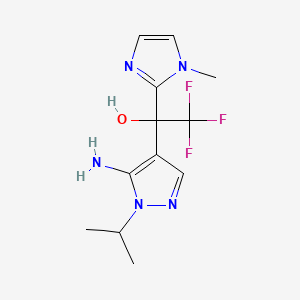

![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)
